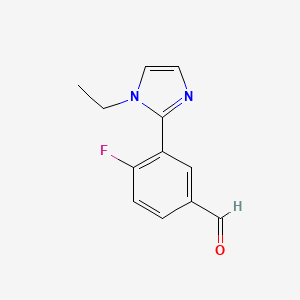

3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde

Description

Properties

Molecular Formula |

C12H11FN2O |

|---|---|

Molecular Weight |

218.23 g/mol |

IUPAC Name |

3-(1-ethylimidazol-2-yl)-4-fluorobenzaldehyde |

InChI |

InChI=1S/C12H11FN2O/c1-2-15-6-5-14-12(15)10-7-9(8-16)3-4-11(10)13/h3-8H,2H2,1H3 |

InChI Key |

XJDXMRMUICXWEL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1C2=C(C=CC(=C2)C=O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(1-Ethyl-1H-imidazol-2-yl)-4-fluorobenzaldehyde generally follows a convergent approach involving:

- Formation of the 1-ethylimidazole moiety

- Functionalization of the benzaldehyde ring with a fluorine substituent at the 4-position

- Coupling of the imidazole ring to the fluorobenzaldehyde framework

Stepwise Preparation Routes

Formation of 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde Core

This intermediate can be synthesized via aldol condensation and cyclization methods. One reported approach involves:

- Cyclization of amido-nitriles or condensation of aldehydes with ammonium acetate and benzil under microwave-assisted conditions to form the imidazole ring.

- Alkylation of the imidazole nitrogen with ethyl halides in the presence of a base to introduce the ethyl group.

- Attachment of the benzaldehyde moiety through electrophilic aromatic substitution or via condensation reactions.

This approach is supported by synthetic protocols that utilize microwave irradiation to enhance reaction rates and yields, providing efficient access to the imidazole-substituted benzaldehyde derivatives.

Coupling of Imidazole and Fluorobenzaldehyde Units

A one-pot, multi-component synthesis approach has been reported for related imidazole-benzaldehyde compounds, involving:

- Refluxing a mixture of fluorobenzaldehyde, imidazole, potassium carbonate, and DMF at 100–130 °C for 8–10 hours.

- Isolation of the 4-(1H-imidazol-1-yl)benzaldehyde intermediate via extraction and recrystallization.

- Subsequent functionalization steps to introduce the ethyl group on the imidazole nitrogen.

This microwave-assisted and base-catalyzed method offers a straightforward route to imidazole-substituted benzaldehydes, which can be adapted for fluorinated substrates.

Summary of Key Preparation Steps and Conditions

Research Results and Yields

- The microwave-assisted synthesis of 4-(1H-imidazol-1-yl)benzaldehyde from fluorobenzaldehyde and imidazole under base catalysis yields a light yellow solid after recrystallization, with reaction times of 8–10 hours and temperatures of 100–130 °C.

- The fluorinated benzaldehyde intermediates prepared via Grignard reaction and deprotection show high purity (up to 99.5%) and are obtained under mild conditions with continuous process optimization.

- Alkylation of the imidazole nitrogen to introduce the ethyl group proceeds efficiently using ethyl halides under basic conditions, often achieving high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base

Major Products Formed

Oxidation: 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzoic acid.

Reduction: 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole ring can participate in hydrogen bonding and other interactions, while the fluorobenzaldehyde moiety can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Synthetic Routes : Most analogs are synthesized via Claisen-Schmidt condensation (for chalcones) or nucleophilic substitution (for benzaldehydes). The target compound likely follows a similar pathway, as seen in .

- Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability across all analogs . Ethyl vs. Chloro-Fluoro Hybrids: Chlorine substitution (e.g., in ) introduces additional halogen bonding but may reduce solubility.

Key Findings:

- Antifungal Activity : Imidazole-chalcones (e.g., ) show potent anticandidal effects, suggesting that the target compound (if functionalized as a chalcone) could exhibit similar activity.

- Metabolic Stability : Ethyl-substituted imidazoles are less prone to rapid oxidative metabolism than methyl analogs, as seen in benzimidazole derivatives .

- Solubility Limitations : Fluorine and aromatic systems reduce aqueous solubility across all analogs, necessitating formulation optimization for drug development.

Crystallographic and Computational Insights

- Structural Analysis : While crystallographic data for the target compound are absent, analogs like Cu(tta)₂ () and SHELX-refined structures () highlight the importance of imidazole-fluorobenzaldehyde motifs in stabilizing metal-organic frameworks.

Biological Activity

3-(1-Ethyl-1H-imidazol-2-yl)-4-fluorobenzaldehyde is a compound of interest due to its unique structural features, which include an imidazole ring and a fluorobenzaldehyde moiety. This compound is part of a broader class of imidazole derivatives that exhibit diverse biological activities, making it a candidate for various pharmacological applications.

- Molecular Formula : C₁₂H₁₁FN₂O

- Molecular Weight : 218.23 g/mol

- IUPAC Name : 3-(1-ethylimidazol-2-yl)-4-fluorobenzaldehyde

- CAS Number : 1851953-00-8

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anticancer agent, antimicrobial properties, and its role as a modulator in various biochemical pathways.

Anticancer Activity

Research has indicated that compounds with imidazole and fluorinated groups can exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In one study, an imidazole derivative demonstrated an IC₅₀ value of approximately 1.50 µM against erythroleukemia cells, suggesting effective cytotoxicity while maintaining low toxicity in non-cancerous cells (IC₅₀ > 25 µM) .

Antimicrobial Properties

The presence of the imidazole ring in this compound enhances its ability to interact with biological targets, potentially leading to antimicrobial activity. Compounds with similar structures have been reported to possess significant antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Interaction with Enzymes and Receptors : The imidazole moiety can participate in hydrogen bonding and π-stacking interactions with active sites on enzymes and receptors.

- Modulation of Signaling Pathways : The compound may act as a positive allosteric modulator for certain receptors, influencing neurotransmitter systems such as GABA-A receptors .

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-Ethyl-1H-imidazol-2-yl)-4-fluorobenzaldehyde, and how can intermediates be characterized?

- Methodological Answer : A common approach involves Claisen-Schmidt condensation of 4-fluorobenzaldehyde with appropriate ketones or imidazole derivatives under basic conditions (e.g., KOH in ethanol). For example, 4-fluorobenzaldehyde reacts with imidazole-containing precursors to form intermediates, which are then alkylated with ethyl groups . Characterization typically employs H NMR (e.g., δ 9.89 ppm for the aldehyde proton) and C NMR (δ 189.9 ppm for the carbonyl carbon) .

Q. How can spectroscopic data resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : The aldehyde proton (δ ~9.8–10.0 ppm) and fluorine-induced splitting in aromatic protons (e.g., δ 7.09–7.83 ppm for 4-fluorobenzaldehyde derivatives) help confirm substitution patterns .

- IR : A strong carbonyl stretch (~1700 cm) and C-F vibrations (~1200 cm) provide additional validation .

- Mass Spectrometry : High-resolution MS can confirm the molecular formula (e.g., CHFNO).

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to address structural contradictions?

- Methodological Answer :

- Use SHELXL for small-molecule refinement, leveraging constraints for disordered ethyl or fluorophenyl groups. Validate geometric parameters (bond lengths/angles) against the Cambridge Structural Database .

- Employ PLATON (via the IUCr checkCIF tool) to detect twinning or symmetry mismatches, particularly if fluorine atoms cause pseudo-symmetry .

Q. What strategies optimize reaction yields in multi-step syntheses involving 4-fluorobenzaldehyde intermediates?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance imidazole alkylation efficiency .

- Catalysis : Copper(I) catalysts (e.g., CuI) improve coupling reactions for imidazole derivatives, as seen in analogous benzimidazole syntheses .

- Workup : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates pure aldehyde intermediates with ~60–75% yields .

Q. How can computational docking predict the biological activity of this compound?

- Methodological Answer :

- Ligand Preparation : Generate 3D conformers using Open Babel, optimizing the aldehyde and fluorophenyl groups for hydrogen bonding .

- Target Selection : Prioritize enzymes with imidazole-binding pockets (e.g., cytochrome P450 or kinases) based on structural analogs .

- Docking Software : Use AutoDock Vina with flexible side chains to model interactions, focusing on the fluorophenyl group’s hydrophobic contributions .

Data Analysis and Validation

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- NMR Simulations : Compare experimental H/C shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)) to identify misassigned peaks .

- X-ray vs. DFT Geometry : Overlay crystallographic coordinates with optimized DFT structures to assess conformational flexibility, especially in the ethyl-imidazole moiety .

Q. What validation criteria ensure reliability in crystallographic studies of fluorinated imidazole derivatives?

- Methodological Answer :

- R-Factors : Aim for and for high-resolution data ( Å).

- ADPs : Check for reasonable anisotropic displacement parameters (fluorine atoms often exhibit higher thermal motion) .

- Hirshfeld Surface Analysis : Validate intermolecular interactions (e.g., C–H···F contacts) using CrystalExplorer .

Biological Evaluation

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains, noting imidazole’s known membrane disruption effects .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with EC values compared to cisplatin controls .

- Enzyme Inhibition : Fluorimetric assays (e.g., β-lactamase or kinase inhibition), leveraging the aldehyde’s electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.